3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a triazole ring and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzylamine and triazole derivatives in the presence of a base like sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride as a base in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: Shares a similar piperidine structure but differs in the substitution pattern.
1-(4-Fluorophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
4-(4-Fluorophenyl)-1,2,3-triazole: Similar triazole structure but lacks the piperidine ring.
Uniqueness
3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to its combined piperidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C13H15FN4 |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C13H15FN4/c14-11-3-5-12(6-4-11)18-9-16-17-13(18)10-2-1-7-15-8-10/h3-6,9-10,15H,1-2,7-8H2 |
InChI Key |
QZKOXNHSSOVKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.